Sodium gallate

Overview

Description

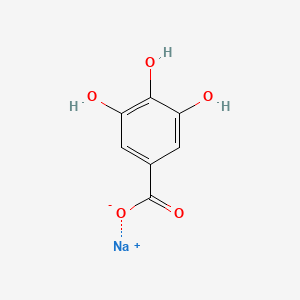

Sodium gallate is a salt of gallic acid, which is a trihydroxybenzoic acid with the formula C6H2(OH)3CO2H . It is classified as a phenolic acid and is found in gallnuts, sumac, witch hazel, tea leaves, oak bark, and other plants . The empirical formula of sodium gallate is C7H5NaO5 .

Synthesis Analysis

Gallic acid can be easily freed from gallotannins by acidic or alkaline hydrolysis . When bauxites are decomposed by the Bayer method, 70–80% of the gallium passes into the alkaline aluminate solutions in the form of sodium gallate .

Molecular Structure Analysis

The molecular weight of sodium gallate is 192.10 . The intramolecular interactions have been identified using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

When bauxites are decomposed by the Bayer method, 70–80% of the gallium passes into the alkaline aluminate solutions in the form of sodium gallate . Alkaline solutions of gallic acid are readily oxidized by air .

Physical And Chemical Properties Analysis

The physical and chemical properties of sodium gallate are not well-documented in the available literature. However, it is known that gallic acid, from which sodium gallate is derived, is a white solid, although samples are typically brown owing to partial oxidation .

Scientific Research Applications

Catalysis

Sodium gallate plays a role in the field of catalysis, particularly in the synthesis of ethylene and other hydrocarbons. Gallium-based liquid metals, which include sodium gallate, have been utilized in catalytic processes due to their high selectivity and low energy consumption . These catalysts are especially relevant in reactions where the reaction temperature exceeds the melting point of the catalyst, allowing for a liquid phase that can be advantageous in certain chemical processes .

Sorption and Extraction

In the extraction of gallium from alumina-alkaline solutions, sodium gallate is a key intermediate. Studies have shown that ion exchange resins can effectively concentrate gallium from these solutions, with sodium gallate being a crucial component in the desorption process for the electrolytic production of metallic gallium .

Analytical Chemistry

Sodium gallate is used in analytical chemistry for the spectrophotometric determination of various analytes such as cerium, titanium, phosphate, and nitrite. Its properties make it a suitable standard for these determinations .

Pharmaceutical Applications

In the pharmaceutical industry, sodium gallate derivatives are used in drug manufacturing. Its structural properties contribute to the synthesis of various medicinal compounds, enhancing their efficacy and stability .

Dye Manufacturing

The compound is also employed in the production of thiazine and oxazine dyes. Its chemical structure is conducive to the formation of complex dyes used in textile and other industries .

Research on Psychedelic Compounds

Sodium gallate serves as a starting material for the synthesis of psychedelic alkaloids like mescaline. This application is particularly relevant in the field of psychopharmacology and the study of psychoactive substances .

Fluorescence Microscopy

As an anti-fade reagent, sodium gallate helps reduce photobleaching of fluorescent probes in microscopy. This application is critical in biological and medical research where fluorescence imaging is a common technique .

Antioxidant Properties

Sodium gallate exhibits antioxidant properties, which are leveraged in various research applications to study oxidative stress and its impact on biological systems .

Mechanism of Action

Future Directions

Sodium gallate has shown potential in the development of a sensitive and rapid electrochemical method for simultaneous determination of guaiacol and vanillin . Furthermore, it has been studied for its impact on gut health, particularly its influence on the gut microbiome and immune response . More research is needed to fully understand the potential applications and mechanisms of action of sodium gallate.

properties

IUPAC Name |

sodium;3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHLWVUAICIIPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883790 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium gallate | |

CAS RN |

2053-21-6 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

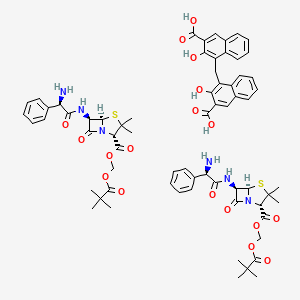

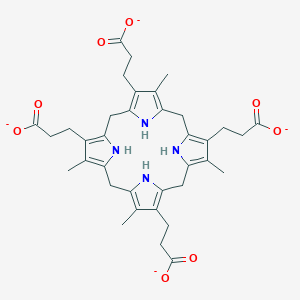

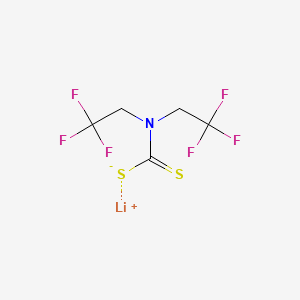

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

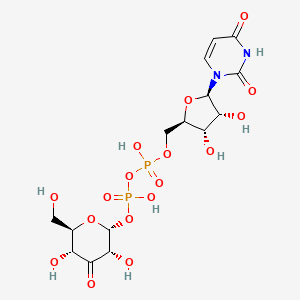

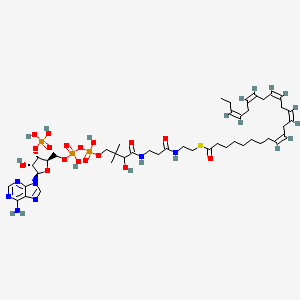

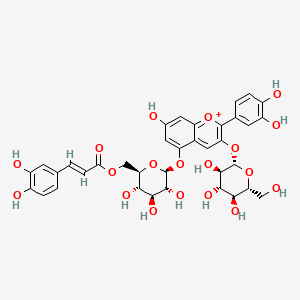

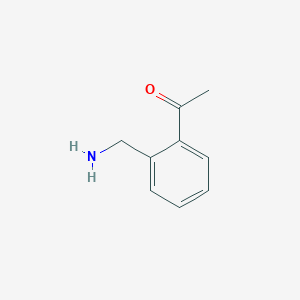

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)

![(1S,10R)-10-butyl-12-hydroxy-8-(methoxymethyl)-4-phenyl-11-oxa-2,4,6-triaza-12-boratricyclo[7.4.0.02,6]tridec-8-ene-3,5-dione](/img/structure/B1261973.png)

![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)